molecular formula C14H13F3N2O3S B1453336 N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1227954-79-1

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Cat. No.: B1453336
CAS No.: 1227954-79-1
M. Wt: 346.33 g/mol
InChI Key: CZRXBRLHHTZCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is a useful research compound. Its molecular formula is C14H13F3N2O3S and its molecular weight is 346.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, a sulphonamide compound, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N,N-dimethyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
  • Molecular Formula : C₁₄H₁₃F₃N₂O₃S
  • Molecular Weight : 346.325 g/mol
  • CAS Number : 1227954-79-1

This structure features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzenesulphonamide moiety. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with target proteins.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which may play a role in disease mechanisms.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in signaling pathways critical for cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 μM
Candida albicans7.81 μM

These results indicate that the compound exhibits bactericidal effects against Gram-positive bacteria and antifungal activity against yeast strains like Candida albicans .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of various sulphonamides, including this compound. The compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to traditional antibiotics .
  • Antifungal Activity Assessment : Another investigation assessed the antifungal properties of this compound against various fungal strains. The results indicated that it surpassed some existing antifungal agents in effectiveness, particularly against C. albicans .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibited dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, further supporting its potential as an antibiotic .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for drug development targeting various cancers. Studies have shown that modifications in the pyridine ring can lead to increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been evaluated for their efficacy against a range of bacterial strains. This compound has shown promising results in inhibiting the growth of resistant bacterial strains, making it a candidate for further development as an antibiotic agent .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be exploited to develop agrochemicals that target specific pests while being less harmful to beneficial organisms. Research is ongoing to evaluate the efficacy of this compound in controlling agricultural pests and diseases, particularly those resistant to existing treatments .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of new polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives. Preliminary studies suggest that polymers modified with this sulfonamide exhibit improved mechanical properties and durability under various environmental conditions .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects of various sulfonamidesThis compound showed selective toxicity towards cancer cells with minimal effects on normal cells .
Antimicrobial EfficacyTested against resistant bacterial strainsDemonstrated significant inhibition of bacterial growth, suggesting potential as a new antibiotic agent .
Polymer ModificationInvestigated incorporation into polymer matricesResulted in enhanced thermal stability and mechanical properties of the polymers, indicating potential industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)11-8-6-10(7-9-11)22-13-5-3-4-12(18-13)14(15,16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXBRLHHTZCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.